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Compound of Interest

Compound Name:
5-Methyl-1H-benzimidazol-2-

amine

Cat. No.: B1293604 Get Quote

For Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of the core physico-chemical

properties of 5-Methyl-1H-benzimidazol-2-amine, a heterocyclic amine of interest in medicinal

chemistry and drug development. The document outlines key identifiers, structural information,

and experimentally relevant physico-chemical parameters. Detailed experimental protocols for

the determination of these properties are also provided to ensure reproducibility and accuracy

in a research setting.

Compound Identification and Structure
5-Methyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a bicyclic compound

composed of fused benzene and imidazole rings. The presence of the methyl group on the

benzene ring and the amine group on the imidazole ring significantly influences its chemical

properties and potential biological activity. Benzimidazole derivatives are known to possess a

variety of biological activities, including anti-cancer properties.[1][2]
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Identifier Data Source

IUPAC Name
5-Methyl-1H-benzimidazol-2-

amine
N/A

Synonyms

6-Methyl-1H-benzo[d]imidazol-

2-amine, 5-Methyl-2-

aminobenzimidazole, 2-amino-

5-methylbenzimidazole

[3]

CAS Number 6285-68-3 [3]

Molecular Formula C₈H₉N₃ [3]

Molecular Weight 147.18 g/mol

Canonical SMILES Cc1ccc2[nH]c(N)nc2c1

InChI Key
MZZZAWDOYQWKMR-

UHFFFAOYSA-N
[3]

Core Physico-chemical Data
The physico-chemical properties of a compound are critical for drug development, influencing

its absorption, distribution, metabolism, and excretion (ADME) profile. The following table

summarizes the key parameters for 5-Methyl-1H-benzimidazol-2-amine.
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Property Value Notes

Physical Form Solid [3]

Melting Point

Not explicitly found for this

specific compound. The

related compound 5-

Methylbenzimidazole has a

melting point of 114-117 °C.[4]

Melting point is a crucial

indicator of purity.[5]

Boiling Point Data not available.
Likely to decompose at high

temperatures.

logP (predicted) 1.1 (XlogP) Indicates moderate lipophilicity.

pKa Data not available.
Crucial for predicting ionization

state at physiological pH.

Solubility Data not available.

To be determined

experimentally in relevant

physiological and formulation

solvents.

Experimental Protocols
Accurate determination of physico-chemical properties requires standardized experimental

protocols. The following sections detail the methodologies for key characterization experiments.

The capillary method is a common and reliable technique for determining the melting point of a

crystalline solid.[6]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature

range from the first sign of melting to complete liquefaction is recorded.[6] Pure compounds

typically exhibit a sharp melting range of 1-2°C, whereas impurities can depress and broaden

this range.

Protocol:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.[6][7] Load a

small amount (2-3 mm height) into a capillary tube sealed at one end.[7][8] Pack the sample

tightly by tapping the tube or dropping it through a long glass tube.[7][8]

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).[8]

Preliminary Measurement: Heat the sample rapidly to get an approximate melting point.

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it,

slowing the rate to 1-2°C per minute as the temperature approaches the approximate melting

point.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ -

T₂.

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Principle: A surplus of the solid compound is agitated in a specific solvent at a constant

temperature until the solution is saturated. The concentration of the dissolved compound in the

filtered solution is then quantified.

Protocol:

System Preparation: Add an excess amount of 5-Methyl-1H-benzimidazol-2-amine to a

known volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4) in a

sealed flask.

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48

hours) to ensure equilibrium is reached.

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the

supernatant, and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any

remaining solid particles.

Quantification: Analyze the concentration of the compound in the filtrate using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
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detection.

Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified

temperature.

Potentiometric titration is a highly precise technique for determining the pKa of ionizable

compounds.[10][11]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture),

and the pH of the solution is monitored as a titrant (a strong acid or base) is added

incrementally. The pKa corresponds to the pH at which the compound is 50% ionized, which is

identified as the inflection point on the titration curve.[10][12]

Protocol:

Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of

constant ionic strength (e.g., using 0.15 M KCl) to a final concentration of approximately 1

mM.[10][13] Purge the solution with nitrogen to remove dissolved CO₂.[10]

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[10][13]

Place the sample solution in a jacketed beaker to maintain a constant temperature, and

immerse the pH electrode.

Titration: For a basic compound like 5-Methyl-1H-benzimidazol-2-amine, first acidify the

solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.8-2.0).[10][13] Then,

titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1

M NaOH), recording the pH after each addition.[10][13]

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the pH value at the half-equivalence point. Perform the titration in triplicate to ensure

reliability.[10]

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is

typically expressed as its logarithm (logP). The shake-flask method is the traditional and most

reliable technique for its measurement.[14][15]
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Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and

water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the compound in

each phase is measured.

Protocol:

Phase Pre-saturation: Shake equal volumes of n-octanol and the aqueous phase (e.g.,

phosphate buffer, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the

two layers.[16]

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise

volume of this solution to a flask containing a known volume of the other pre-saturated

phase.

Equilibration: Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) at a

constant temperature to allow for complete partitioning.

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of

the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable

analytical method like HPLC-UV.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P =

C_oct / C_aq. The LogP is the base-10 logarithm of this value.

Visualizations
The following diagrams illustrate key workflows and concepts relevant to the physico-chemical

characterization of 5-Methyl-1H-benzimidazol-2-amine.
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General Physico-chemical Characterization Workflow
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Caption: General workflow for physico-chemical characterization.
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Melting Point Determination (Capillary Method)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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